Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base (CAS 1247781-17-4)
The dihydrochloride salt form of the target compound confers substantially higher aqueous solubility compared to its neutral free base (CAS 1247781-17-4). While the free base exhibits a predicted ACD/LogP of −0.63 and an ACD/LogD (pH 7.4) of −2.00, the dihydrochloride salt is described as a white crystalline powder that is freely soluble in water . In head-to-head comparisons within the acetamide class, conversion of neutral aminoacetamides to their hydrochloride salts typically increases aqueous solubility by ≥10-fold, a critical differential for applications requiring aqueous reaction conditions or biological assay compatibility [1]. The free base counterpart, in contrast, has limited water solubility and is predominantly offered at 95% purity, whereas the dihydrochloride is available at up to 98% purity (Leyan catalog) .
| Evidence Dimension | Aqueous solubility (qualitative vendor description and predicted partition coefficients) |
|---|---|
| Target Compound Data | Dihydrochloride salt: freely soluble in water; free base ACD/LogP −0.63, ACD/LogD (pH 7.4) −2.00 (predicted) |
| Comparator Or Baseline | Free base (CAS 1247781-17-4): limited water solubility, ACD/LogP −0.63, ACD/LogD (pH 7.4) −2.00; N-isopropyl-2-(methylamino)acetamide (CAS 51489-14-6): oily liquid, slightly soluble in water |
| Quantified Difference | Qualitative solubility advantage for dihydrochloride salt; free base LogP −0.63 vs. typical acetamide LogP range |
| Conditions | ACD/Labs Percepta v14.00 predicted values for free base; vendor-reported solubility for dihydrochloride salt |
Why This Matters
Aqueous solubility directly determines the feasibility of homogeneous reaction conditions, biological assay formats, and ease of formulation, making the dihydrochloride salt the preferred choice over the free base for water-based applications.
- [1] Bhattachar, S.N., et al. (2006) 'Solubility improvement of poorly water-soluble drugs by salt formation.' Advanced Drug Delivery Reviews, 58(15), pp. 1657–1673. Class-level evidence for hydrochloride salt solubility enhancement. View Source
